3-chloro-N-(3-phenylpropyl)benzamide
Overview
Description
3-chloro-N-(3-phenylpropyl)benzamide is an organic compound with the molecular formula C16H16ClNO and a molecular weight of 273.75734 g/mol . This compound is characterized by the presence of a benzamide group substituted with a chlorine atom and a phenylpropyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(3-phenylpropyl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 3-phenylpropylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(3-phenylpropyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The phenylpropyl group can undergo oxidation to form corresponding carboxylic acids or ketones.
Reduction Reactions: The benzamide group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of substituted benzamides.
Oxidation Reactions: Formation of carboxylic acids or ketones.
Reduction Reactions: Formation of amines.
Scientific Research Applications
3-chloro-N-(3-phenylpropyl)benzamide is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in the development of pharmaceuticals targeting specific receptors or enzymes.
Industry: Used in the production of specialty chemicals and intermediates
Mechanism of Action
The mechanism of action of 3-chloro-N-(3-phenylpropyl)benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity or altering its function. This interaction can lead to various biological effects, depending on the target and the pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(4-chlorophenyl)benzamide
- 3-chlorobenzamide
- N-(3-phenylpropyl)benzamide
Uniqueness
3-chloro-N-(3-phenylpropyl)benzamide is unique due to the presence of both a chlorine atom and a phenylpropyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various research applications .
Properties
IUPAC Name |
3-chloro-N-(3-phenylpropyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c17-15-10-4-9-14(12-15)16(19)18-11-5-8-13-6-2-1-3-7-13/h1-4,6-7,9-10,12H,5,8,11H2,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBKYORLTAXUJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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